Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)
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Overview
Description
Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II) is a coordination complex that features a palladium(II) center bound to two chlorine atoms and a bidentate ligand, 1,1’-bis(dicyclohexylphosphino)ferrocene. This compound is known for its application in catalysis, particularly in cross-coupling reactions, which are pivotal in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II) typically involves the reaction of palladium(II) chloride with 1,1’-bis(dicyclohexylphosphino)ferrocene in an organic solvent under an inert atmosphere. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is often purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II) primarily undergoes substitution reactions where the chlorine atoms are replaced by other ligands. It is also involved in catalytic cycles, particularly in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings .
Common Reagents and Conditions
Common reagents used in these reactions include organoboranes, organostannanes, and alkynes. The reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions are often biaryl compounds, alkenes, and alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II) is extensively used in scientific research due to its catalytic properties. It is employed in:
Chemistry: Catalysis of cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Biology: Synthesis of biologically active molecules and pharmaceuticals.
Medicine: Development of new drugs and therapeutic agents.
Industry: Production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II) exerts its catalytic effects involves the coordination of the palladium center to the reactants, facilitating the formation and breaking of chemical bonds. The bidentate ligand stabilizes the palladium center, enhancing its reactivity and selectivity in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
- Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II)
- Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II)
- Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium(II)
Uniqueness
Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II) is unique due to its bulky dicyclohexylphosphino groups, which provide steric hindrance and enhance the selectivity of the palladium center. This makes it particularly effective in catalyzing reactions that require high selectivity and stability .
Properties
Molecular Formula |
C34H52Cl2FeP2Pd |
---|---|
Molecular Weight |
755.9 g/mol |
InChI |
InChI=1S/2C17H26P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*7-8,13-16H,1-6,9-12H2;2*1H;;/q;;;;;+2/p-2 |
InChI Key |
HRAMBTUEZQOQRK-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe] |
Origin of Product |
United States |
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